"2-Morpholin-4-ylpropan-1-ol" IUPAC name and structure
"2-Morpholin-4-ylpropan-1-ol" IUPAC name and structure
An In-depth Technical Guide: 2-Morpholin-4-ylpropan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-morpholin-4-ylpropan-1-ol, a substituted morpholine derivative of interest in synthetic and medicinal chemistry. The document delineates its precise chemical identity according to IUPAC nomenclature, details its structural and physicochemical properties, and presents a robust, representative synthetic protocol with mechanistic justifications. Drawing from the well-established utility of the morpholine scaffold, this guide also explores the potential applications of the title compound as a versatile building block and functional molecule for researchers in drug development and materials science. Safety and handling protocols are included to ensure its proper use in a laboratory setting.
Chemical Identity and Nomenclature
The foundation of utilizing any chemical compound in a research setting is a precise understanding of its structure and official nomenclature. This section deconstructs the identity of 2-morpholin-4-ylpropan-1-ol.
IUPAC Name and Rationale
The formal IUPAC name for the compound is 2-morpholin-4-ylpropan-1-ol .[1] This name is derived following a systematic analysis of its structure:
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Principal Functional Group: The hydroxyl (-OH) group has the highest priority, designating the molecule as an "ol" (alcohol).
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Parent Chain: The longest carbon chain containing the hydroxyl group is a three-carbon chain, hence the root name "propan-1-ol". The "-1-" locant indicates that the hydroxyl group is attached to the first carbon.
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Substituents: A morpholine ring is attached to the second carbon of the propane chain. The attachment point is the nitrogen atom of the morpholine ring, which is assigned the locant "4" in the heterocyclic system. Therefore, the substituent is named "morpholin-4-yl".
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Final Assembly: Combining these elements, the full name becomes 2-(morpholin-4-yl)propan-1-ol, which is simplified to 2-morpholin-4-ylpropan-1-ol.
Chemical Structure
The structure consists of a central propane backbone substituted at C1 with a primary alcohol and at C2 with the nitrogen atom of a morpholine ring.
Caption: 2D Structure of 2-Morpholin-4-ylpropan-1-ol.
Key Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are critical.
| Identifier | Value | Source |
| CAS Number | 69296-06-6 | [1] |
| Molecular Formula | C₇H₁₅NO₂ | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| Canonical SMILES | CC(CO)N1CCOCC1 | [1] |
| InChIKey | GPRXBRDKYYXGEU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a molecule govern its behavior in biological and chemical systems, influencing factors such as solubility, membrane permeability, and reactivity. The following properties for 2-morpholin-4-ylpropan-1-ol have been computationally predicted.
| Property | Value | Implication |
| XLogP3 | -0.4 | Indicates good hydrophilicity and likely aqueous solubility. |
| Hydrogen Bond Donors | 1 | The single hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds. |
| Rotatable Bond Count | 2 | Suggests a degree of conformational flexibility. |
| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Data sourced from PubChem CID 10986371.[1]
Synthesis and Mechanistic Rationale
While numerous specific synthetic routes may exist in proprietary literature, a general and reliable method for synthesizing tertiary amines of this class is through nucleophilic substitution. This section outlines a representative protocol.
Synthetic Workflow Overview
The synthesis follows a standard Sₙ2 pathway where the nucleophilic secondary amine of morpholine attacks an electrophilic carbon on a propanol backbone, displacing a leaving group.
Caption: General workflow for the synthesis of 2-Morpholin-4-ylpropan-1-ol.
Representative Synthetic Protocol
This protocol is a self-validating system based on established chemical principles.
Objective: To synthesize 2-morpholin-4-ylpropan-1-ol via nucleophilic substitution.
Materials:
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Morpholine (1.1 eq)
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2-Bromo-1-propanol (1.0 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Acetonitrile (CH₃CN)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-propanol (1.0 eq) and anhydrous acetonitrile.
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Addition of Reagents: Add morpholine (1.1 eq) to the solution. The slight excess of the amine helps drive the reaction to completion. Subsequently, add anhydrous potassium carbonate (2.0 eq).
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Causality: Potassium carbonate acts as a non-nucleophilic base. Its primary role is to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic and halt the reaction.
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Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent; it dissolves the reactants but does not participate in the reaction, and its polarity helps to stabilize the transition state.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Extraction: Redissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine (to reduce the amount of water in the organic layer).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford the pure 2-morpholin-4-ylpropan-1-ol.
Potential Applications and Field Insights
The utility of 2-morpholin-4-ylpropan-1-ol can be inferred from the well-documented roles of its constituent functional groups. The morpholine ring is a privileged structure in medicinal chemistry and a versatile functional group in industrial applications.[2][3]
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Pharmaceutical Scaffolding: Morpholine is a component of numerous approved drugs, including the antibiotic linezolid and the cancer drug gefitinib.[2] It is valued for its metabolic stability, favorable aqueous solubility, and ability to act as a basic center. The propanol tail of 2-morpholin-4-ylpropan-1-ol provides a reactive handle (-OH) for further chemical modification, making it an attractive building block for creating libraries of novel compounds in drug discovery programs.
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Corrosion Inhibition: Morpholine and its derivatives are widely used as corrosion inhibitors in boiler water systems by adjusting pH and forming a protective film on metal surfaces.[3] The hydroxyl group on 2-morpholin-4-ylpropan-1-ol could potentially enhance its affinity for metal surfaces, suggesting its potential as a specialized corrosion inhibitor.
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Catalysis and Synthesis: As a tertiary amine, the morpholine nitrogen can function as a base or a catalyst in various organic reactions.[2] The entire molecule can serve as a ligand for metal-catalyzed processes or as a functionalized solvent.
Safety and Handling
As a research chemical, 2-morpholin-4-ylpropan-1-ol must be handled with appropriate care in a controlled laboratory environment.
GHS Hazard Classification:
| Hazard Code | Description | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H318 | Causes serious eye damage | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Data sourced from ECHA C&L Inventory via PubChem.[1]
Handling Recommendations:
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Always use this chemical inside a certified chemical fume hood.
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Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
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In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10986371, 2-(Morpholin-4-yl)propan-1-ol. Retrieved January 18, 2026 from [Link].
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Silver Fern Chemical Inc. (n.d.). Morpholine: A Multi-Purpose Chemical for Industrial Applications. Retrieved January 18, 2026 from [Link].
